(3S)-3-ethyl-3-methylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required (temperature, pressure, catalysts, etc.), and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-ethyl-3-methylpiperazine-2,5-dione involves the reaction of ethyl acetoacetate with methylamine followed by cyclization and reduction.", "Starting Materials": [ "Ethyl acetoacetate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with excess methylamine in the presence of hydrochloric acid to form the intermediate, N-methyl-3-oxobutanamide.", "Step 2: The intermediate is cyclized by heating with sodium hydroxide to form the piperazine-2,5-dione ring.", "Step 3: The resulting compound is reduced with sodium borohydride to yield (3S)-3-ethyl-3-methylpiperazine-2,5-dione." ] } | |
CAS-Nummer |
1821830-51-6 |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(3S)-3-ethyl-3-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-7(2)6(11)8-4-5(10)9-7/h3-4H2,1-2H3,(H,8,11)(H,9,10)/t7-/m0/s1 |
InChI-Schlüssel |
GIQOYTYFMIJZEQ-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@]1(C(=O)NCC(=O)N1)C |
Kanonische SMILES |
CCC1(C(=O)NCC(=O)N1)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.